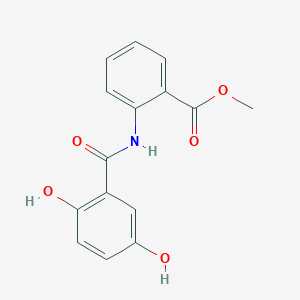![molecular formula C11H16 B14592727 (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene CAS No. 61214-31-1](/img/structure/B14592727.png)
(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S)-1,7,8-Trimethylbicyclo[420]octa-3,7-diene is a bicyclic organic compound characterized by its unique structure and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene include other bicyclic organic molecules with similar structural features, such as:
- Bicyclo[2.2.1]heptane
- Bicyclo[3.2.0]heptane
- Bicyclo[4.2.0]octane
Uniqueness
What sets this compound apart is its specific arrangement of methyl groups and double bonds, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific structural features are required.
Eigenschaften
CAS-Nummer |
61214-31-1 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
(1S,6S)-1,7,8-trimethylbicyclo[4.2.0]octa-3,7-diene |
InChI |
InChI=1S/C11H16/c1-8-9(2)11(3)7-5-4-6-10(8)11/h4-5,10H,6-7H2,1-3H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
CKKAYPRXSOCVDS-WDEREUQCSA-N |
Isomerische SMILES |
CC1=C([C@@]2([C@H]1CC=CC2)C)C |
Kanonische SMILES |
CC1=C(C2(C1CC=CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



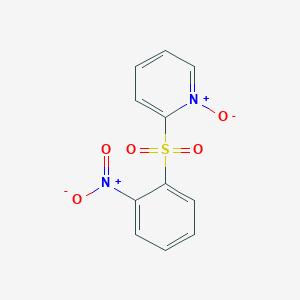
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
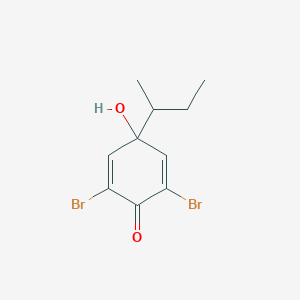

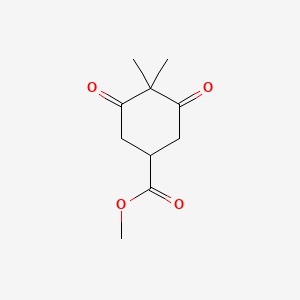

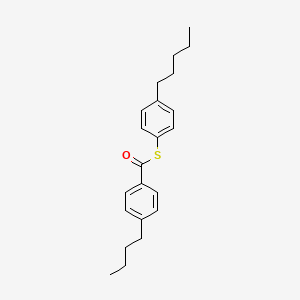
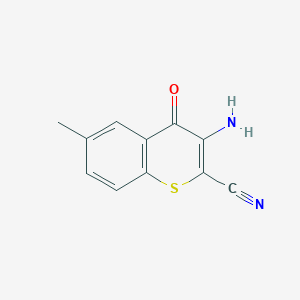
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
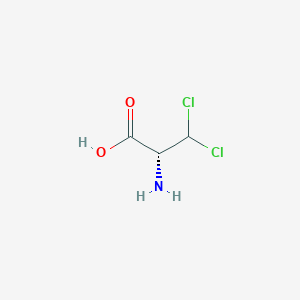
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
